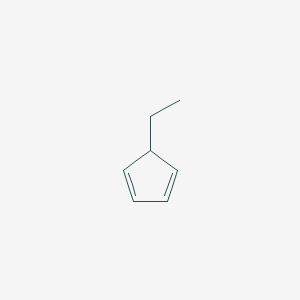

1,3-Cyclopentadiene, 5-ethyl

Description

Significance of Cyclopentadiene (B3395910) Scaffolds in Organic and Organometallic Chemistry Research

Cyclopentadiene and its derivatives are cornerstones of modern chemical synthesis. researchgate.netresearchgate.net Their unique electronic and structural properties make them indispensable in a variety of applications, from the synthesis of complex organic molecules to their role as ligands in catalysis. researchgate.netresearchgate.net The cyclopentadienyl (B1206354) (Cp) ligand, formed by the deprotonation of cyclopentadiene, is a crucial component in the architecture of metallocenes and other organometallic complexes. wikipedia.orgscribd.com These complexes have found widespread use in catalysis, materials science, and even in the development of new therapeutic agents. researchgate.netresearchgate.net The ability to modify the cyclopentadiene ring with various substituents allows for the fine-tuning of the steric and electronic properties of the resulting ligands and their metal complexes, enabling precise control over their reactivity and selectivity. nih.gov

Overview of Alkyl-Substituted Cyclopentadienes in Advanced Chemical Studies

Alkyl-substituted cyclopentadienes, a class that includes 1,3-Cyclopentadiene, 5-ethyl-, are of particular interest to researchers. The introduction of alkyl groups onto the cyclopentadiene ring can significantly influence the compound's reactivity and the properties of the organometallic complexes it forms. For instance, alkyl groups can enhance the electron-donating ability of the cyclopentadienyl ligand, which can in turn affect the stability and catalytic activity of the corresponding metal complex. scribd.com Moreover, the size and shape of the alkyl substituent can be used to control the steric environment around the metal center, providing a powerful tool for achieving high levels of selectivity in catalytic reactions. acs.org The study of these substituted cyclopentadienes is crucial for the rational design of new catalysts for a wide range of chemical transformations, including olefin polymerization and asymmetric C-H functionalization. google.comsnnu.edu.cn

Historical Context of Academic Research on Cyclopentadiene Reactivity and Transformations

The investigation of cyclopentadiene's reactivity has a rich history, dating back to the late 19th century with the observation of its dimerization. nih.gov A pivotal moment in the history of cyclopentadiene chemistry was the discovery of ferrocene (B1249389) in 1951, which ignited a surge of research into metallocenes and other cyclopentadienyl complexes. nih.gov The Diels-Alder reaction, a powerful tool in organic synthesis, has been extensively studied with cyclopentadiene as a model diene due to its high reactivity. wikipedia.orgmdpi.com Early research focused on understanding the fundamental principles governing its cycloaddition reactions. mdpi.com Over the years, the focus has expanded to include a deeper understanding of how substituents on the cyclopentadiene ring influence its reactivity and the stereochemical outcome of its reactions. escholarship.org This historical foundation has paved the way for the development of sophisticated applications of cyclopentadiene and its derivatives in areas such as "click chemistry" and the synthesis of complex natural products. nih.govnih.gov

Interactive Data Table: Physicochemical Properties of this compound-

| Property | Value | Source |

| Molecular Formula | C7H10 | chemicalbook.comlookchem.com |

| Molecular Weight | 94.154 g/mol | chemsrc.comnist.gov |

| Boiling Point | 108.6 ± 7.0 °C at 760 mmHg | chemsrc.com |

| Density | 0.8 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 0.5 ± 13.0 °C | chemsrc.com |

| LogP | 2.81 | chemsrc.com |

| Vapor Pressure | 30.1 ± 0.1 mmHg at 25°C | vulcanchem.com |

Detailed Research Findings on this compound-

Synthesis and Reactivity

The synthesis of this compound- has been achieved through various methods. One common approach involves the alkylation of cyclopentadienyl magnesium chloride with ethyl iodide. Another reported synthesis involves the reaction of cyclopentadiene with ethyl bromide in the presence of a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, and sodium hydroxide (B78521), resulting in a formation rate of 82.6%. chemicalbook.com A vapor-phase thermal reaction of cyclopentadiene with ethylene (B1197577) has also been shown to produce an equimolar mixture of 1- and 2-ethyl cyclopentadiene. oup.com

The reactivity of this compound- is characteristic of a substituted cyclopentadiene. The ethyl group, being electron-donating, influences the electronic properties of the diene system. This affects its behavior in reactions such as the Diels-Alder cycloaddition. While the ethyl group can slightly decrease the reaction rate compared to unsubstituted cyclopentadiene, it can also enhance regioselectivity in certain reactions. vulcanchem.com Like other cyclopentadienes, it is prone to dimerization.

Role as a Ligand in Organometallic Chemistry

The deprotonated form of this compound-, the ethylcyclopentadienyl anion, serves as a valuable ligand in organometallic chemistry. This ligand can coordinate to a metal center in an η⁵-fashion, forming stable organometallic complexes. vulcanchem.com The presence of the ethyl group modifies the steric and electronic environment of the metal center compared to the unsubstituted cyclopentadienyl ligand. This modification can have a significant impact on the catalytic activity and selectivity of the resulting metal complexes. For instance, iridium complexes bearing substituted cyclopentadienyl ligands, including those with ethyl groups, have been investigated for their catalytic activity in the dehydrogenation of alcohols. mdpi.com The synthesis of bis(η⁵-ethylcyclopentadienyl)ruthenium is a known downstream application of this compound-. lookchem.com

Structure

3D Structure

Properties

CAS No. |

22516-13-8 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

5-ethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C7H10/c1-2-7-5-3-4-6-7/h3-7H,2H2,1H3 |

InChI Key |

CLRIMWMVEVYXAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Cyclopentadiene, 5 Ethyl and Analogues

Alkylation Strategies for the Preparation of 5-Ethyl-1,3-Cyclopentadiene

The direct alkylation of the cyclopentadienyl (B1206354) anion is a common and straightforward approach for the synthesis of alkyl-substituted cyclopentadienes, including 5-ethyl-1,3-cyclopentadiene. nih.gov This method relies on the acidic nature of the methylene (B1212753) protons of cyclopentadiene (B3395910), which can be readily deprotonated to form the aromatic cyclopentadienyl anion.

Base-Mediated Alkylation of Cyclopentadiene with Ethyl Halides

The reaction of cyclopentadiene with a strong base generates the cyclopentadienyl anion, a potent nucleophile. google.com This anion readily reacts with electrophiles like ethyl halides (e.g., ethyl bromide or ethyl iodide) in a nucleophilic substitution reaction to yield 5-ethyl-1,3-cyclopentadiene. nih.govacs.org Common bases employed for this purpose include sodium hydride, organolithium reagents (like n-butyllithium), and alkali metals. acs.orggoogle.com

A specific example of this methodology involves the reaction of cyclopentadiene and ethyl bromide in the presence of a sodium hydroxide (B78521) solution and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. This process yielded ethylcyclopentadiene (B8645487) with a formation rate of 82.6%, as determined by gas chromatography. chemicalbook.com

Optimization of Reaction Conditions and Reagent Systems for Selective 5-Alkylation

While the alkylation of the cyclopentadienyl anion is a powerful tool, controlling the regioselectivity to favor the 5-substituted isomer can be challenging. The initial product, 5-ethyl-1,3-cyclopentadiene, is in equilibrium with its 1-ethyl and 2-ethyl isomers through a series of nih.govchemicalbook.com-hydride shifts. nih.gov The position of this equilibrium is influenced by temperature and the presence of catalysts.

To achieve selective 5-alkylation, careful optimization of reaction conditions is crucial. Key parameters that can be adjusted include:

Temperature: Lower temperatures generally favor the kinetic product, which is often the 5-substituted isomer.

Solvent: The choice of solvent can influence the reactivity of the cyclopentadienyl anion and the solubility of the reactants.

Counterion: The nature of the cation associated with the cyclopentadienyl anion (e.g., Li+, Na+, K+) can affect the regioselectivity of the alkylation.

Reaction Time: Shorter reaction times can help to minimize the isomerization of the initially formed 5-alkyl derivative.

The following table summarizes typical reaction conditions for the base-mediated alkylation of cyclopentadiene:

| Parameter | Condition | Rationale |

| Base | n-Butyllithium, Sodium Hydride, Sodium Hydroxide | Efficient deprotonation of cyclopentadiene. |

| Ethyl Halide | Ethyl bromide, Ethyl iodide | Good electrophiles for the alkylation reaction. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether, Liquid ammonia | Solubilizes reactants and intermediates. |

| Temperature | -78 °C to room temperature | Lower temperatures can enhance selectivity. |

| Catalyst | Tetrabutylammonium bromide (Phase-transfer) | Facilitates reaction between aqueous and organic phases. |

Alternative Synthetic Routes to Substituted Cyclopentadienes Relevant to 5-Ethyl Derivatives

Beyond direct alkylation, a variety of other synthetic strategies have been developed for the preparation of substituted cyclopentadienes. nih.gov These methods can offer advantages in terms of controlling substitution patterns and accessing a wider range of derivatives. uq.edu.au

One notable approach involves the reduction of fulvenes. For instance, 5-isopropylcyclopentadiene can be synthesized by the reduction of 6,6-dimethylfulvene (B1295306) with lithium aluminum hydride. prepchem.com This strategy could potentially be adapted for the synthesis of 5-ethyl-1,3-cyclopentadiene by starting with the appropriate ethyl-substituted fulvene.

Another versatile method is the zirconocene-mediated cyclization of alkynes. This approach allows for the construction of highly substituted cyclopentadiene rings from simple acyclic precursors. uq.edu.au While not a direct route to 5-ethyl-1,3-cyclopentadiene, it provides a powerful platform for the synthesis of more complex analogues.

Furthermore, multi-step synthetic sequences starting from materials like cyclopentenone derivatives have been reported. google.com These routes often involve a reduction to the corresponding alcohol, followed by dehydration to introduce the double bonds of the cyclopentadiene ring. google.com

Strategies for Controlling Isomeric Purity in Substituted Cyclopentadiene Synthesis

A significant challenge in the synthesis of substituted cyclopentadienes is the control of isomeric purity. As mentioned earlier, mono-substituted cyclopentadienes like the 5-ethyl derivative readily isomerize to their 1- and 2-substituted counterparts. nih.gov This isomerization is a thermal process that proceeds via nih.govchemicalbook.com-sigmatropic rearrangements, also known as hydride shifts. nih.gov

Several strategies can be employed to obtain isomerically pure substituted cyclopentadienes:

Low-Temperature Reactions and Workup: Performing the synthesis and subsequent purification steps at low temperatures can significantly slow down the rate of isomerization.

Rapid Isolation: Minimizing the time the product is exposed to elevated temperatures during workup and purification is crucial.

Distillation: Fractional distillation can sometimes be used to separate isomers with different boiling points.

Blocking Groups: In some cases, it is possible to introduce a temporary blocking group at a specific position on the cyclopentadiene ring to direct the substitution and then remove the blocking group in a subsequent step.

Specific Synthetic Methods: Certain synthetic routes are inherently more selective for a particular isomer. For example, the intramolecular Diels-Alder reaction of a 5-substituted cyclopentadiene can be used to lock in the substitution pattern. nih.gov

The equilibrium between the different isomers of ethylcyclopentadiene is a dynamic process. The relative stability of the isomers often dictates the final product distribution. Understanding the factors that influence this equilibrium is key to developing synthetic strategies that yield a single, desired isomer.

Mechanistic Investigations into the Reactivity of 1,3 Cyclopentadiene, 5 Ethyl

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. The reactivity and selectivity of this reaction are profoundly influenced by the electronic and steric nature of substituents on both the diene and dienophile. In the case of 1,3-cyclopentadiene, 5-ethyl, the ethyl group at the C-5 position introduces specific steric and electronic effects that dictate the course of its cycloaddition reactions.

Influence of the 5-Ethyl Substituent on Diels-Alder Reactivity and Regioselectivity

The ethyl group at the 5-position of the cyclopentadiene (B3395910) ring primarily exerts a steric influence on the approaching dienophile. This steric hindrance can affect the rate of the Diels-Alder reaction. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. While an ethyl group is weakly electron-donating, its steric bulk is often a more significant factor in determining reactivity with various dienophiles.

Regioselectivity in Diels-Alder reactions becomes relevant when both the diene and dienophile are unsymmetrical. The alignment of the reactants is governed by electronic effects, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. For this compound, the diene itself is symmetrical with respect to the plane passing through the C-5 carbon and the midpoint of the C-2-C-3 bond. Therefore, regioselectivity is primarily dictated by the nature of the unsymmetrical dienophile it reacts with. Computational studies on substituted cyclopentadienes have shown that the presence of alkyl groups increases the nucleophilicity of the diene system.

The table below illustrates the general principles of regioselectivity in the Diels-Alder reaction of a substituted cyclopentadiene with an unsymmetrical dienophile.

| Diene Substituent Position | Dienophile Substituent Type | Major Regioisomer ("ortho" or "meta") | Rationale |

|---|---|---|---|

| 1-substituted | Electron-withdrawing | "ortho" (1,2-disubstituted product) | Favorable alignment of partial charges. |

| 2-substituted | Electron-withdrawing | "para" (1,4-disubstituted product) | Favorable alignment of partial charges. |

This table provides a generalized overview of regioselectivity trends in Diels-Alder reactions.

Stereochemical Outcomes in Diels-Alder Reactions Involving 5-Ethyl-1,3-Cyclopentadiene (e.g., endo/exo Selectivity)

A key stereochemical aspect of the Diels-Alder reaction, particularly with cyclic dienes, is the preference for the endo or exo product. The endo product is one where the substituent on the dienophile is oriented toward the newly formed double bond in the bicyclic product. Conversely, in the exo product, the substituent points away.

For many Diels-Alder reactions involving cyclopentadiene, the endo product is kinetically favored, meaning it forms faster, even though the exo product is often thermodynamically more stable due to reduced steric hindrance. This preference for the endo product is often explained by "secondary orbital interactions," where the p-orbitals of the electron-withdrawing group on the dienophile can overlap favorably with the p-orbitals of the C-2 and C-3 atoms of the diene in the transition state.

The 5-ethyl substituent in this compound can influence this endo/exo selectivity. The steric bulk of the ethyl group can disfavor the approach of the dienophile from the same face (syn addition), potentially leading to a higher proportion of the exo product compared to unsubstituted cyclopentadiene. Research on various 5-alkyl-1,3-cyclopentadienes has shown that facial selectivity is consistent with steric hindrance effects; dienophiles are less likely to add syn to a larger C-5 substituent.

The following table summarizes the expected stereochemical outcomes for the Diels-Alder reaction of this compound with a generic dienophile.

| Product Type | Description | Kinetic/Thermodynamic Favorability | Influence of 5-Ethyl Group |

|---|---|---|---|

| endo | Dienophile substituent is oriented towards the diene's π-system. | Generally kinetically favored. | May be sterically disfavored due to interaction with the ethyl group. |

| exo | Dienophile substituent is oriented away from the diene's π-system. | Generally thermodynamically favored. | May be favored due to reduced steric clash with the ethyl group. |

Kinetic and Thermodynamic Control in Dimerization Processes of Substituted Cyclopentadienes

Cyclopentadiene and its derivatives can act as both a diene and a dienophile, leading to a Diels-Alder dimerization reaction. For cyclopentadiene itself, the endo dimer is the kinetically controlled product, forming faster at lower temperatures. The exo dimer is thermodynamically more stable and is favored at higher temperatures where the reaction becomes reversible.

The dimerization of substituted cyclopentadienes is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, and the product that forms fastest (typically the endo adduct) predominates. At higher temperatures, the reaction is under thermodynamic control, and the more stable product (the exo adduct) is the major product as an equilibrium is established.

Intermolecular and Intramolecular Cycloaddition Pathways

Diels-Alder reactions can occur between two separate molecules (intermolecular) or within the same molecule (intramolecular), provided the diene and dienophile are tethered by a suitable chain. The success of an intramolecular Diels-Alder reaction is highly dependent on the length and flexibility of the tether connecting the diene and dienophile.

For a derivative of this compound where the ethyl group is further functionalized with a dienophilic moiety, an intramolecular cycloaddition could be possible. However, this pathway would be in competition with the rapid 1,5-hydrogen shifts that reposition the double bonds within the cyclopentadiene ring (see section 3.2.1). These sigmatropic rearrangements can lead to isomers where the tether is no longer at the 5-position, potentially favoring intermolecular dimerization or leading to different intramolecular cycloaddition products. Early attempts to perform intramolecular Diels-Alder reactions with cyclopentadienes tethered at the 5-position were often complicated by these rearrangements.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. These reactions are common in substituted cyclopentadienes and are crucial in understanding their reactivity.

1,5-Hydrogen Shifts and Related Rearrangements in Substituted Cyclopentadienes

Substituted cyclopentadienes, including this compound, readily undergo-sigmatropic hydrogen shifts. This process involves the suprafacial migration of a hydrogen atom from the 5-position to the 1-position of the cyclopentadienyl (B1206354) ring, leading to the formation of isomeric dienes. For 5-ethyl-1,3-cyclopentadiene, this rearrangement would lead to a mixture of 1-ethyl-1,3-cyclopentadiene and 2-ethyl-1,3-cyclopentadiene.

These rearrangements are typically rapid at or near room temperature. The ease of these hydrogen shifts means that a sample of a 5-substituted cyclopentadiene will often exist as an equilibrium mixture of its isomers. This has significant implications for Diels-Alder reactions, as the isomeric dienes can react to form a mixture of products. For instance, in the reaction of methylcyclopentadiene (B1197316) with methyl acrylate, a complex mixture of cycloadducts is formed from the various diene isomers present.

The mechanism is considered a unimolecular pericyclic reaction, proceeding through a concerted transition state. The activation energy for the-hydrogen shift in cyclopentadiene itself is relatively low, and while substituents can influence the exact equilibrium position and rate of rearrangement, the process remains facile for simple alkyl derivatives.

Mechanistic Role of the Ethyl Group in Facilitating or Hindering Rearrangement Pathways

The primary rearrangement pathway for 5-substituted 1,3-cyclopentadienes is the nih.gov-sigmatropic rearrangement, commonly known as a hydrogen shift. In this concerted, pericyclic reaction, a hydrogen atom from the 5-position migrates to one of the adjacent double-bonded carbons, leading to the formation of 1-ethyl- and 2-ethyl-1,3-cyclopentadiene isomers. This process occurs rapidly at room temperature, resulting in a dynamic equilibrium between the three isomers. libretexts.org

The ethyl group at the 5-position plays a significant role in the kinetics of this rearrangement. Both steric and electronic factors contribute to its influence.

Steric Hindrance: The ethyl group is bulkier than a hydrogen atom. During the nih.gov-hydrogen shift, the transition state involves the migrating hydrogen atom positioned between the C5 and either the C1 or C4 carbon. The presence of the ethyl group increases steric strain in this transition state, thereby raising the activation energy of the rearrangement. This steric hindrance slows down the rate of the hydrogen shift compared to unsubstituted cyclopentadiene. Studies on methyl-substituted cyclopentadienes have shown that alkyl groups on the cyclopentadiene ring lower the rate of the 1,5-hydrogen shift. nih.gov For instance, the rate constant for the 1,5-hydrogen shift in 5-methylcyclopentadiene is significantly lower than in the unsubstituted parent compound. nih.gov It is expected that the ethyl group would exert an even greater steric effect, further reducing the rate of rearrangement.

Electronic Effects: The ethyl group is a weak electron-donating group through induction. This has a minor stabilizing effect on the diene system. However, in the context of the pericyclic transition state of the sigmatropic rearrangement, this electronic effect is generally considered to be less impactful than the steric hindrance imposed by the ethyl group. The primary influence of the ethyl group on this rearrangement pathway is therefore considered to be a hindering one due to its steric bulk.

| Compound | Rate Constant (s⁻¹) |

|---|---|

| 5-Methylcyclopentadiene | 6.2 x 10⁻⁴ |

| 1,5-Dimethylcyclopentadiene | 5.5 x 10⁻⁵ |

Electrophilic and Nucleophilic Substitution Reactions at the Cyclopentadiene Ring

The conjugated diene system of this compound allows it to undergo both electrophilic and nucleophilic substitution reactions, although the former is more characteristic of such electron-rich systems.

Electrophilic Substitution: The ethyl group, being an electron-donating group, activates the cyclopentadiene ring towards electrophilic attack. This increased nucleophilicity makes it more reactive than unsubstituted cyclopentadiene. The substitution can occur at the vinylic positions (carbons 1, 2, 3, and 4). The directing effect of the ethyl group favors the formation of specific isomers. Due to the rapid equilibrium of the nih.gov-hydrogen shift, an electrophilic substitution reaction will typically yield a mixture of products derived from the 1-ethyl, 2-ethyl, and 5-ethyl isomers. The general mechanism involves the attack of the π-electrons of the diene on the electrophile, forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton restores the conjugated system.

Nucleophilic Substitution: Nucleophilic substitution on an unactivated diene like this compound is generally unfavorable due to the electron-rich nature of the π-system, which repels incoming nucleophiles. For such a reaction to occur, a leaving group must be present on the ring, and typically, strong electron-withdrawing groups are required to activate the ring towards nucleophilic attack. In the absence of such activating groups, harsh reaction conditions would be necessary, and the reaction would likely be inefficient. The electron-donating nature of the ethyl group further deactivates the ring for nucleophilic attack.

Advanced Oxidation and Reduction Pathways of Cyclopentadiene Derivatives

Advanced Oxidation: A key advanced oxidation pathway for cyclic dienes is ozonolysis. The reaction of this compound with ozone is expected to proceed via the Criegee mechanism. This involves the [3+2] cycloaddition of ozone to the double bonds to form a primary ozonide, which then rearranges to a carbonyl oxide and a carbonyl compound. These intermediates can then recombine to form a secondary ozonide. For conjugated dienes, intramolecular reactions can lead to the formation of bicyclic endoperoxides. rsc.org The presence of the ethyl group can influence the regioselectivity of the initial ozone attack and the subsequent rearrangement pathways. The product distribution will be sensitive to the reaction conditions, such as the solvent used. rsc.org

| Reactant Isomer | Potential Ozonolysis Products |

|---|---|

| 1-Ethyl-1,3-cyclopentadiene | Aldehydes, ketones, and carboxylic acids from cleavage of the double bonds |

| 2-Ethyl-1,3-cyclopentadiene | Aldehydes, ketones, and carboxylic acids from cleavage of the double bonds |

| 5-Ethyl-1,3-cyclopentadiene | Aldehydes, ketones, and carboxylic acids from cleavage of the double bonds |

Advanced Reduction: The double bonds in this compound can be reduced through catalytic hydrogenation. This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. The reaction proceeds in a stepwise manner. The first mole of hydrogen will reduce one of the double bonds to yield ethylcyclopentene isomers. The addition of a second mole of hydrogen will then reduce the remaining double bond to produce ethylcyclopentane. The conditions of the hydrogenation (temperature, pressure, and choice of catalyst) can be controlled to favor either the partial or complete reduction of the diene.

Theoretical and Computational Chemistry Studies on 1,3 Cyclopentadiene, 5 Ethyl

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of bond lengths, angles, and the distribution of electrons within 1,3-Cyclopentadiene, 5-ethyl.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations, using functionals such as B3LYP and ωB97X-D with basis sets like 6-311G(d), are employed to optimize the geometry of substituted cyclopentadienes and predict their electronic properties. mdpi.comresearchgate.net For this compound, DFT can be used to determine key structural parameters. The ethyl group at the C5 position influences the conformation of the cyclopentadiene (B3395910) ring. Studies on similar 5-substituted cyclopentadienes show that the substituent can cause the ring to adopt an "envelope" conformation. nih.gov For an ethyl group, which is a σ-donor, this distortion is expected to maximize hyperconjugative interactions between the C5-C(ethyl) σ-bond and the diene π-system. escholarship.org

DFT calculations provide precise predictions for bond lengths and angles, which are crucial for understanding the molecule's reactivity. The method is also used to calculate global and local reactivity indices, such as chemical potential and hardness, to understand the nucleophilic and electrophilic nature of the molecule. mdpi.com

Table 1: Predicted Structural Parameters for 1,3-Cyclopentadiene Derivatives using DFT

This table presents representative data for substituted cyclopentadienes, illustrating the expected structural parameters for the 5-ethyl derivative based on computational studies of similar compounds.

| Parameter | Unsubstituted Cyclopentadiene | 5-Methylcyclopentadiene (Illustrative) | 5-Ethyl-1,3-cyclopentadiene (Predicted) |

| C1=C2 Bond Length (Å) | ~1.345 | ~1.346 | ~1.346 |

| C2-C3 Bond Length (Å) | ~1.469 | ~1.468 | ~1.468 |

| C4-C5 Bond Length (Å) | ~1.509 | ~1.512 | ~1.515 |

| C5-Substituent Bond Length (Å) | N/A | ~1.535 (C-CH3) | ~1.540 (C-CH2CH3) |

| Dihedral Angle (C2-C1-C4-C3) (°) | ~0.0 | ~5.0 | ~5.5 |

Ab Initio Methods in Elucidating Energetics and Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are essential for accurately determining the energetics and thermodynamic stability of molecules. nist.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be used to calculate heats of formation and total molecular energies. nist.govdoaj.org For this compound, ab initio calculations can elucidate its stability relative to other isomers, such as 1-ethyl- and 2-ethyl-1,3-cyclopentadiene, which form through 1,5-sigmatropic hydrogen shifts. nih.gov

The thermodynamic properties, including ideal gas thermodynamic functions, can be derived from vibrational frequencies and moments of inertia calculated using ab initio methods. nist.gov By computing the total energies of reactants and products, these methods allow for the calculation of reaction energies, providing a fundamental understanding of the thermodynamic landscape of reactions involving 5-ethyl-1,3-cyclopentadiene. nist.govrsc.org

Modeling Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions. This allows for the detailed study of reaction mechanisms, the identification of transition states, and the prediction of reaction outcomes for molecules like this compound.

Pericyclic reactions, particularly the Diels-Alder reaction, are characteristic of cyclopentadienes. mdpi.comnih.gov Computational modeling can trace the entire reaction pathway from reactants to products, identifying the transition state structure and its associated activation energy. For the Diels-Alder reaction of 5-substituted cyclopentadienes, the substituent at the C5 position can significantly influence the reaction rate. escholarship.org

DFT calculations have shown that electron-withdrawing substituents at the C5 position can accelerate the reaction by destabilizing the diene, while electron-donating groups like ethyl can decrease the reactivity. escholarship.org The activation free energies for the syn and anti transition states in the Diels-Alder reaction of substituted cyclopentadienes with ethylene (B1197577) have been shown to correlate with the electronegativity of the C5 substituent. escholarship.org The ethyl group, being an electron-donating group, is expected to slightly increase the activation barrier compared to unsubstituted cyclopentadiene.

Table 2: Calculated Activation Energies for Diels-Alder Reactions of 5-Substituted Cyclopentadienes with Ethylene

This table provides illustrative activation energies based on computational studies of various substituted cyclopentadienes to contextualize the expected reactivity of the 5-ethyl derivative.

| C5-Substituent (X) | Pathway | Activation Free Energy (ΔG‡, kcal/mol) |

| H | - | ~25.0 |

| SiH3 (σ-donor) | anti | ~29.0 |

| SiH3 (σ-donor) | syn | ~33.0 |

| F (σ-acceptor) | anti | ~30.0 |

| F (σ-acceptor) | syn | ~24.0 |

| CH3 (σ-donor, similar to ethyl) | anti (predicted) | ~26.0 |

| CH3 (σ-donor, similar to ethyl) | syn (predicted) | ~27.5 |

Prediction of Regioselectivity and Stereoselectivity through Computational Analysis

When 5-ethyl-1,3-cyclopentadiene reacts with an unsymmetrical dienophile, issues of regioselectivity and stereoselectivity arise. Computational analysis of transition state energies is a powerful tool for predicting the major product isomer. chemrxiv.org The π-facial stereoselectivity (attack from the syn or anti face relative to the C5 substituent) in Diels-Alder reactions of 5-substituted cyclopentadienes is a well-studied phenomenon. nih.govnih.gov

Computational studies have revealed that this selectivity originates from the distortion of the cyclopentadiene ring caused by the C5 substituent. nih.gov A σ-donating group like ethyl causes the C5 atom to pre-distort into an envelope conformation that resembles the anti transition state, thus favoring the formation of the anti adduct. nih.govescholarship.org This pre-distortion maximizes stabilizing hyperconjugative interactions. Conversely, σ-accepting groups favor the syn adduct. escholarship.org Therefore, for this compound, computational analysis would predict a preference for the anti product in Diels-Alder reactions. escholarship.org

Computational Studies on Ligand Electronic Effects within Organometallic Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate electronic effects of substituted cyclopentadienyl (B1206354) (Cp) ligands within organometallic complexes. roaldhoffmann.comrsc.org While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, the electronic influence of the ethyl group can be reliably inferred from broader computational studies on alkyl-substituted Cp ligands. The ethyl group, being a weak σ-donor and weak π-donor, is expected to increase the electron density on the cyclopentadienyl ring, which in turn enhances the electron-donating capacity of the ligand to the metal center.

Theoretical investigations have consistently demonstrated that the electronic nature of substituents on the Cp ring significantly modulates the properties and reactivity of the corresponding organometallic complexes. nih.gov Electron-donating groups, such as alkyl substituents, enrich the electron density at the metal center. This increased electron density can strengthen the M-Cp bond and influence the bonding with other ligands in the complex through enhanced π-backbonding. nih.gov

Computational models allow for the systematic evaluation of these electronic effects by calculating various parameters, such as molecular orbital energies, charge distribution, and bond energies. For instance, studies comparing the electronic properties of complexes with different alkyl-substituted Cp ligands often reveal trends that can be extrapolated to the 5-ethylcyclopentadienyl ligand.

Detailed Research Findings

Computational studies on analogous systems provide a framework for understanding the electronic impact of the 5-ethyl substituent. For example, DFT calculations on a series of (C5R5)Os(diphosphine)(CH3)(H)+ complexes have been used to probe how varying the cyclopentadienyl substituent affects the relative energies of different tautomers. illinois.edu While this study did not include the 5-ethyl derivative, it did examine a range of other substituents, allowing for the interpolation of the ethyl group's expected effect.

The primary electronic effect of the ethyl group is electron donation to the cyclopentadienyl ring via induction. This increases the energy of the highest occupied molecular orbitals (HOMOs) of the Cp ligand, making it a better electron donor to the metal center. This enhanced donor capacity generally leads to several predictable consequences for the organometallic complex:

Increased Electron Density at the Metal Center: The ethyl group pushes electron density onto the metal, making the metal center more nucleophilic and more susceptible to oxidation.

Stabilization of Cationic Complexes: The electron-donating nature of the ethyl group can help to stabilize organometallic complexes with a positive charge on the metal center.

Influence on Ligand Substitution Reactions: The increased electron density at the metal can affect the rates and mechanisms of ligand substitution reactions.

To quantify these effects, computational chemists often calculate and compare specific electronic and energetic parameters. Below are illustrative data tables, based on general findings in the field for alkyl-substituted cyclopentadienyl ligands, to demonstrate the expected trends for a 5-ethylcyclopentadienyl ligand in a hypothetical M(η5-C5H4Et)L_n complex compared to its unsubstituted counterpart, M(η5-C5H5)L_n.

Interactive Data Tables

The following tables present hypothetical data to illustrate the expected electronic effects of the 5-ethyl substituent.

| Ligand (Cp') | HOMO Energy (eV) | Calculated Charge on Metal (q) | M-Cp Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|

| η5-C5H5 | -5.8 | +0.25 | 85 |

| η5-C5H4Et | -5.6 | +0.22 | 88 |

| Ligand (Cp') | Proton Affinity at Metal Center | Energy of Oxidative Addition Transition State |

|---|---|---|

| η5-C5H5 | 210 | 15.2 |

| η5-C5H4Et | 215 | 14.5 |

These tables illustrate that the introduction of an ethyl group is predicted to raise the HOMO energy, decrease the positive charge on the metal (indicating increased electron donation from the ligand), and increase the M-Cp bond dissociation energy. Consequently, the metal center becomes more basic (higher proton affinity) and the activation barrier for reactions like oxidative addition is lowered. These trends are consistent with the established electronic effects of alkyl substitution on cyclopentadienyl rings. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science Research

Utilization of 1,3-Cyclopentadiene, 5-ethyl as a Ligand in Organometallic Catalysis

The ethylcyclopentadienyl ligand, derived from this compound, is a versatile "spectator" ligand in organometallic catalysis. libretexts.org It remains bound to the metal center throughout the catalytic cycle, influencing its activity and selectivity without directly participating in the reaction. libretexts.org The presence of the ethyl group allows for the fine-tuning of the metal complex's properties.

The synthesis of metal-ethylcyclopentadienyl complexes typically involves the reaction of a metal salt with a source of the ethylcyclopentadienyl anion. This mirrors the general synthesis routes for other cyclopentadienyl-metal complexes. libretexts.orgdocsity.com A common method is the reaction of a metal halide with ethylcyclopentadienyl sodium or lithium, which is prepared in situ from this compound and a strong base.

The reactivity of these complexes is diverse. Like other cyclopentadienyl (B1206354) complexes, they can be categorized into several structural types, including "piano stool" complexes of the formula (EtCp)MLn and "metallocene" complexes like (EtCp)2M. libretexts.org The ethyl group, being an electron-donating substituent, increases the electron density on the metal center compared to an unsubstituted cyclopentadienyl (Cp) ligand. nih.gov This enhanced electron density can influence the stability of the metal's oxidation state and its reactivity towards substrates. For instance, the increased electron donation can strengthen π-backbonding to other ligands, such as carbon monoxide (CO). nih.govgla.ac.uk

Table 1: Examples of Synthesis and Reactivity of Metal-Ethylcyclopentadienyl Complexes

| Metal Complex Type | General Synthesis Route | Key Reactivity Features |

|---|---|---|

| Titanocene Dichloride Analogue | (EtCp)Na + TiCl₄ → (EtCp)TiCl₃ | Precursor for Ziegler-Natta type polymerization catalysts. nih.gov |

| Ferrocene (B1249389) Analogue | 2 (EtCp)Na + FeCl₂ → (EtCp)₂Fe | Undergoes electrophilic substitution on the cyclopentadienyl rings. docsity.com |

| Manganese Tricarbonyl Analogue | (EtCp)Na + Mn(CO)₅Br → (EtCp)Mn(CO)₃ | Carbonyl ligands can be substituted photochemically or thermally. docsity.com |

| Cobaltocene Analogue | 2 (EtCp)Na + CoCl₂ → (EtCp)₂Co | The 19-electron complex is readily oxidized to the 18-electron cation [(EtCp)₂Co]⁺. libretexts.org |

This table presents generalized synthesis and reactivity information based on analogous cyclopentadienyl systems.

The design of ligands is a critical aspect of developing efficient homogeneous catalysts. biointerfaceresearch.com Modifying the cyclopentadienyl ligand with substituents like an ethyl group is a key strategy for tuning the catalyst's electronic properties. nih.gov The ethyl group is primarily an electron-donating group through an inductive effect. differencebetween.com

This electron-donating nature enhances the electron density at the metal center. nih.gov In a catalytic cycle, this has several consequences:

Stabilization of Higher Oxidation States: The increased electron density can help stabilize higher oxidation states of the metal that may be formed during steps like oxidative addition.

Enhanced π-Backbonding: The electron-rich metal center is better able to donate electron density back to the antibonding orbitals of π-acceptor ligands (e.g., olefins, CO). nih.gov This can affect substrate binding and activation.

Modulation of Redox Potential: The complex becomes easier to oxidize compared to its unsubstituted Cp analogue. nih.gov

These electronic perturbations influence nearly every step of a catalytic cycle, from substrate coordination and activation to product release. The ability to systematically vary substituents on the cyclopentadienyl ring allows for the rational design of catalysts with desired reactivity. nih.govbiointerfaceresearch.com

The steric and electronic effects of the ethyl substituent directly impact catalyst performance. differencebetween.comresearchgate.net While the ethyl group is sterically larger than a hydrogen atom, its steric bulk is modest compared to groups like tert-butyl or the multiple methyl groups in the pentamethylcyclopentadienyl (Cp*) ligand. nih.gov Therefore, its primary influence is often electronic.

Electronic Impact: The increased electron-donating ability of the ethylcyclopentadienyl ligand generally leads to more active catalysts in reactions that benefit from an electron-rich metal center, such as certain C-H activation or polymerization reactions. nih.gov The enhanced electron density can promote the rate-limiting step, for example, by facilitating oxidative addition.

Steric Impact: Although secondary to its electronic effect, the steric profile of the ethyl group can influence selectivity. It can create a slightly more crowded environment around the metal center, which can favor the approach of less bulky substrates or influence the regioselectivity or stereoselectivity of a reaction by directing the substrate's coordination geometry. nih.gov

In rhodium(III)-catalyzed C-H functionalization, for instance, it has been shown that even subtle variations in the cyclopentadienyl ligand structure can cause significant changes in reaction rate and selectivity. nih.gov Electron-donating substituents on the Cp ring can alter the stability of key intermediates and transition states, thereby steering the reaction toward a desired outcome.

Role as a Monomer in Polymerization Research

Substituted cyclopentadienes can be used as monomers to create polymers with cyclic units in their backbone, which can impart unique thermal and physical properties. researchgate.net

The polymerization of cyclopentadiene (B3395910) and its derivatives can proceed through several pathways, most notably cationic polymerization and ring-opening metathesis polymerization (ROMP). For a monomer like this compound, cationic polymerization is a likely route. researchgate.net This can be initiated by Lewis acids or other cationic initiators. researchgate.net

The resulting polymer, poly(5-ethylcyclopentadiene), would be expected to contain a mixture of structural units arising from different addition pathways. Based on studies of unsubstituted cyclopentadiene, the polymer chain is likely to consist of both 1,2- and 1,4-enchainment units. researchgate.netgoogle.com

Table 2: Potential Polymerization Pathways and Structural Features

| Polymerization Method | Typical Initiators | Expected Polymer Structure | Key Characteristics |

|---|---|---|---|

| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂, SnCl₄), Methylaluminoxane (MAO) | Mixture of 1,2- and 1,4-addition units with intact, substituted cyclopentene (B43876) rings in the backbone. | Polymers with rigid cyclic units, leading to high glass transition temperatures and thermal stability. researchgate.net |

| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' or Schrock catalysts | Would require prior conversion of the monomer to a strained olefin like a norbornene derivative. | Not a direct polymerization pathway for the 1,3-diene monomer. rsc.org |

Characterization of poly(5-ethylcyclopentadiene) would involve techniques such as ¹H NMR and IR spectroscopy to confirm the presence of the 1,2- and 1,4-linkages and the ethyl group. researchgate.net The thermal properties, such as the glass transition temperature (Tg), would be of significant interest, as the rigid cyclic units are known to produce polymers with high Tg values. researchgate.net

Copolymerization of ethylcyclopentadiene (B8645487) with other monomers, such as simple olefins (e.g., ethylene (B1197577), propylene) or other dienes, could yield materials with tailored properties. For example, incorporating ethylene could introduce flexibility into the polymer backbone, modifying the thermal and mechanical properties of the resulting copolymer.

Studies on the copolymerization of related cyclic olefins, such as norbornene or dicyclopentadiene (B1670491) derivatives with ethylene, have been conducted using transition-metal catalysts. ajou.ac.krresearchgate.net These studies show that the incorporation of the bulky, cyclic comonomer generally increases the glass transition temperature of the resulting copolymer. ajou.ac.kr A similar effect would be anticipated in the copolymerization of this compound. The specific reactivity ratios of the monomers would depend heavily on the catalyst system employed and the reaction conditions.

A Versatile Building Block in Complex Organic Synthesis

This compound serves as a fundamental component in the strategic assembly of intricate organic molecules. Its utility stems from the reactive diene system of the cyclopentadiene ring, which readily participates in a variety of chemical transformations.

Precursor in the Synthesis of Carbocyclic Frameworks

The primary application of this compound in the synthesis of carbocyclic frameworks lies in its participation in the Diels-Alder reaction. This [4+2] cycloaddition reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org Cyclopentadiene and its derivatives are highly reactive dienes in these reactions, a property attributed to their locked s-cis conformation, which is ideal for the concerted mechanism of the Diels-Alder reaction. libretexts.org

The presence of the 5-ethyl group can influence the stereochemical outcome of the Diels-Alder reaction. Studies on 5-substituted cyclopentadienes have shown that the substituent at the 5-position can direct the dienophile to approach from either the syn or anti face of the diene, a phenomenon known as facial selectivity. nih.gov This selectivity is often governed by steric hindrance, with the dienophile favoring the less sterically hindered face. figshare.com In the case of this compound, the ethyl group can sterically influence the trajectory of the incoming dienophile, leading to the preferential formation of one stereoisomer over another. This control over stereochemistry is crucial in the synthesis of complex natural products and pharmaceuticals where specific three-dimensional arrangements of atoms are required.

Stereoselective Transformations for Accessing Chiral Molecules

The cyclopentadienyl (Cp) moiety is a ubiquitous ligand in organometallic chemistry, and chiral derivatives of cyclopentadiene are instrumental in asymmetric catalysis for the synthesis of enantiomerically pure compounds. snnu.edu.cnnih.govnih.govacs.org While specific research detailing the use of a chiral ligand derived directly from this compound is not extensively documented in the readily available literature, the principles of chiral Cp ligand design are well-established and applicable.

Chiral cyclopentadienyl ligands can be designed in several ways, including the incorporation of a stereogenic center on the ring or the attachment of a chiral auxiliary. snnu.edu.cn These chiral ligands, when coordinated to a metal center (such as rhodium, iridium, or cobalt), create a chiral environment that can induce enantioselectivity in a wide range of catalytic transformations. snnu.edu.cn These reactions include hydrogenations, C-H functionalizations, and cycloadditions, all of which are vital for the synthesis of chiral molecules. snnu.edu.cnnih.govresearchgate.net The development of metal complexes bearing chiral cyclopentadienyl ligands has provided powerful tools for accessing biologically active compounds with high levels of stereocontrol. snnu.edu.cn

Applications in "Click Chemistry" Methodologies

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and proceed under mild, often biocompatible, conditions. wikipedia.org The Diels-Alder reaction, particularly with highly reactive dienes like cyclopentadiene, is considered an ideal "click" reaction. nih.gov Its efficiency and selectivity make it a powerful tool for the rapid and reliable construction of complex molecules from modular building blocks. mdpi.com

The high reactivity of this compound in Diels-Alder reactions makes it a suitable component for "click chemistry" applications. nih.gov The reaction can be used to link molecular fragments with high fidelity, creating new carbon-carbon bonds and introducing a six-membered ring into the target structure. The predictable stereochemical outcome of the Diels-Alder reaction with substituted cyclopentadienes further enhances its utility in a "click" context, allowing for the controlled synthesis of specific isomers. libretexts.org While the term "click chemistry" is most famously associated with the copper-catalyzed azide-alkyne cycloaddition, the Diels-Alder reaction embodies the same principles of efficiency and selectivity. wikipedia.orgorganic-chemistry.org Light-triggered versions of Diels-Alder reactions have also been developed, further expanding the toolkit of "photoclick chemistry" for applications in materials science and bioconjugation. nih.gov

Comparative Studies and Analogues of 1,3 Cyclopentadiene, 5 Ethyl

Comparative Reactivity with Other Alkyl-Substituted Cyclopentadienes (e.g., Methyl-, Pentamethyl-)

The reactivity of 5-ethyl-1,3-cyclopentadiene is best understood by comparing it to other alkyl-substituted cyclopentadienes, such as methylcyclopentadiene (B1197316) and the highly substituted pentamethylcyclopentadiene (Cp*H). These comparisons highlight the subtle interplay of steric and electronic effects imparted by the alkyl groups.

However, the stereochemical outcome, or facial selectivity, of the reaction is sensitive to the substituent. For 5-alkyl-substituted cyclopentadienes, including 5-ethyl-1,3-cyclopentadiene, the dienophile can approach from the same side (syn) as the alkyl group or from the opposite side (anti). The choice between these pathways is largely governed by steric hindrance. wikipedia.org As the steric bulk of the dienophile increases, there is a greater preference for the anti addition, where the incoming molecule avoids a clash with the 5-alkyl group. wikipedia.org Conversely, sterically less demanding dienophiles show a greater propensity for syn addition. wikipedia.org

In contrast to mono-alkylated cyclopentadienes, increasing the number of alkyl substituents has a dramatic effect on reactivity. 1,2,3,4,5-Pentamethylcyclopentadiene (CpH) is a prime example. Due to the significant steric shielding provided by the five methyl groups, CpH is not prone to dimerization, unlike its less-substituted counterparts, and is commercially available as a stable monomer. bohrium.comrsc.org The multiple methyl groups also make the pentamethylcyclopentadienyl anion (Cp) a stronger electron donor compared to the methylcyclopentadienyl or cyclopentadienyl (B1206354) anions. rsc.orgrsc.org This increased electron-donating ability and steric bulk are key features that are exploited in the field of organometallic chemistry, where Cp is a widely used ligand that can stabilize metal complexes and modify their catalytic activity. rsc.org For instance, the steric crowding in complexes like Cp*₂ZrH₂ significantly impacts the rate of olefin insertion compared to less substituted analogues. acs.org

| Compound | Key Reactivity Feature | Governing Factor | Reference |

|---|---|---|---|

| 5-Ethyl-1,3-cyclopentadiene | Facial selectivity in Diels-Alder reactions is sterically controlled. | Steric Hindrance | wikipedia.org |

| Methylcyclopentadiene (isomeric mixture) | Dimerization rate is comparable to unsubstituted cyclopentadiene (B3395910). | Minimal Steric/Electronic Effect on Rate | bohrium.comresearchgate.net |

| 1,2,3,4,5-Pentamethylcyclopentadiene (CpH) | Does not dimerize; anion (Cp) is a strong electron donor. | High Steric Hindrance and Electron Donation | bohrium.comrsc.org |

Electronic and Steric Effects of Various Substituents on Cyclopentadiene Core Reactivity

The reactivity of the cyclopentadiene core is highly tunable through the strategic placement of substituents with varying electronic and steric properties. These effects can either accelerate or decelerate reactions and control stereochemical outcomes. The two primary mechanisms through which substituents exert their influence are electronic effects (inductive and hyperconjugative/resonance) and steric effects. chemeurope.comrsc.org

Electronic Effects: Substituents at the 5-position of the cyclopentadiene ring significantly alter the molecule's electronic structure and, consequently, its reactivity in Diels-Alder reactions. chemeurope.com In a normal-electron-demand Diels-Alder reaction, the cyclopentadiene acts as the electron-rich diene. Counterintuitively, attaching an electron-withdrawing substituent (a σ-acceptor) at the 5-position accelerates the reaction. chemeurope.com This acceleration arises from the destabilization of the cyclopentadiene ground state through a phenomenon known as negative hyperconjugation, which imparts a degree of 4π-electron antiaromatic character to the diene system. chemeurope.com

Conversely, electron-donating substituents (σ-donors), such as the ethyl group in 5-ethyl-1,3-cyclopentadiene, generally decrease the reactivity in such reactions. chemeurope.com These groups donate electron density through hyperconjugation, which stabilizes the diene and increases the activation energy for the reaction. chemeurope.com The electronic nature of the substituent also dictates the ground-state geometry of the ring. σ-Donors cause the C5 atom to pucker out of the diene plane to maximize stabilizing hyperconjugative overlap, pre-distorting the ring toward a conformation that resembles the anti transition state. bohrium.comchemeurope.com σ-Acceptors cause an opposite pucker to minimize destabilizing interactions, pre-distorting the ring toward the syn transition state geometry. chemeurope.com

Steric Effects: Steric hindrance plays a more straightforward role, primarily by impeding the approach of a reactant to a particular face of the cyclopentadiene ring. As discussed previously, bulky substituents at the 5-position disfavor the syn pathway in Diels-Alder reactions, especially with bulky reaction partners. wikipedia.org In the context of organometallic chemistry, the steric bulk of cyclopentadienyl ligands is a critical design element. rsc.org Larger ligands, like the pentamethylcyclopentadienyl (Cp) ligand, create a more crowded coordination sphere around the metal center. This steric encumbrance can prevent unwanted side reactions, stabilize reactive species, and influence the selectivity of catalytic processes. rsc.orgrsc.org For example, the significant difference in the rate of isobutene insertion between Cp₂ZrH₂ and a less methylated analogue highlights the dramatic impact of steric bulk. acs.org

The combined influence of these electronic and steric factors allows for the fine-tuning of cyclopentadiene derivatives for specific applications, from predictable stereocontrol in organic synthesis to the modulation of reactivity in transition metal catalysis. rsc.orgchemeurope.com

| Effect | Substituent Type (at C5) | Impact on Normal-Demand Diels-Alder Rate | Mechanism | Reference |

|---|---|---|---|---|

| Electronic | Electron-Withdrawing (σ-Acceptor) | Increase | Ground state destabilization via negative hyperconjugation. | chemeurope.com |

| Electronic | Electron-Donating (σ-Donor) e.g., Ethyl | Decrease | Ground state stabilization via hyperconjugation. | chemeurope.com |

| Steric | Bulky Group (e.g., Pentamethyl) | Decrease (e.g., dimerization) / Controls Selectivity | Physical blocking of reactant approach. | bohrium.comwikipedia.org |

Investigation of Heteroatom-Substituted Cyclopentadiene Analogues

Replacing one of the carbon atoms in the cyclopentadiene ring with a heteroatom creates a class of five-membered heterocyclic compounds with distinct properties. These analogues, such as pyrrole (B145914) (nitrogen), thiophene (B33073) (sulfur), and phosphole (phosphorus), provide insight into how the nature of the ring atoms affects aromaticity and reactivity.

Pyrrole (1-Aza-2,4-cyclopentadiene): Pyrrole is an aromatic heterocycle where the nitrogen atom's lone pair of electrons participates in the 4n+2 π-electron system. acs.orgreddit.com Unlike cyclopentadiene, which is acidic at the methylene (B1212753) bridge, the N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases to form the nucleophilic pyrrolide anion. reddit.com Pyrrole itself is a colorless liquid that darkens on exposure to air and has a characteristic nutty odor. acs.org It is considered a π-rich heterocycle and, while aromatic, its reactivity differs significantly from benzene (B151609).

Thiophene (1-Thia-2,4-cyclopentadiene): Thiophene is another aromatic analogue of cyclopentadiene, containing a sulfur atom in the ring. Like pyrrole, one of the lone pairs on the heteroatom (sulfur) is delocalized into the π-system, conferring aromatic character. Thiophene is found naturally in petroleum and is a stable, colorless liquid. It is more reactive than benzene in electrophilic substitution reactions, with substitution occurring preferentially at the 2-position. The thiophene nucleus is a common structural motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and electronic properties.

Phosphole (1-Phospha-2,4-cyclopentadiene): Phosphole, the phosphorus analogue, is the least aromatic of this group. chemeurope.com The phosphorus atom's reluctance to delocalize its lone pair and its tendency to adopt a pyramidal geometry diminish the aromatic character of the ring. chemeurope.com This reduced aromaticity is reflected in its reactivity; phospholes readily undergo Diels-Alder reactions, behaving more like a conventional diene than an aromatic system. The parent phosphole is highly reactive and can rearrange and dimerize. chemeurope.com Consequently, most studies involve more stable tertiary phospholes with a substituent, such as a methyl or phenyl group, on the phosphorus atom. chemeurope.com The electronic properties and reactivity of phospholes can be tuned by changing the substituent on the phosphorus atom.

| Compound | Heteroatom | Formula | Aromaticity | Key Chemical Feature | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene | - | C₅H₆ | Non-aromatic (anion is aromatic) | Highly reactive in Diels-Alder reactions. | bohrium.com |

| Pyrrole | Nitrogen | C₄H₅N | Aromatic | N-H proton is moderately acidic; forms pyrrolide anion. | reddit.com |

| Thiophene | Sulfur | C₄H₄S | Aromatic | Undergoes electrophilic substitution more readily than benzene. | |

| Phosphole | Phosphorus | C₄H₅P | Weakly Aromatic | Undergoes Diels-Alder reactions; pyramidal phosphorus atom. | chemeurope.com |

Studies on Ethynyl-Substituted Cyclopentadienes and Related Systems

The introduction of an ethynyl (B1212043) (–C≡CH) group onto the cyclopentadiene ring creates a molecule with a unique combination of a cyclic diene and a linear π-system. This substitution significantly influences the electronic structure and stability of the molecule.

Quantum chemical calculations have been used to predict the relative stabilities of the three possible isomers of ethynyl cyclopentadiene. These studies indicate that 1-ethynyl-1,3-cyclopentadiene is the most stable isomer, followed by the 2-ethynyl isomer, which is slightly higher in energy. 5-Ethynyl-1,3-cyclopentadiene is predicted to be substantially less stable. Recently, both the 1-ethynyl and 2-ethynyl isomers have been detected in the interstellar medium, confirming their existence and providing valuable data for astrophysicists.

The electronic effect of the ethynyl substituent is complex. Studies on the related cyclobutadiene (B73232) system show that ethynyl groups act as electron-withdrawing substituents, pulling electron density out of the ring. This effect can increase the diradical character of the π-system in the ring. In the context of cyclopentadiene, such a perturbation of the electronic structure would be expected to influence its reactivity in pericyclic reactions like the Diels-Alder reaction and sigmatropic rearrangements.

The synthesis of polymers from ethynyl-substituted monomers is an area of active research, leading to materials with interesting electronic and optical properties. The presence of the rigid ethynyl unit and the reactive diene system makes ethynyl-substituted cyclopentadienes potential building blocks for novel conjugated polymers and advanced materials.

| Isomer | Relative Stability | Key Finding | Reference |

|---|---|---|---|

| 1-Ethynyl-1,3-cyclopentadiene | Most stable | Detected in the interstellar medium (TMC-1). | |

| 2-Ethynyl-1,3-cyclopentadiene | Less stable than 1-ethynyl isomer | Also detected in the interstellar medium (TMC-1). | |

| 5-Ethynyl-1,3-cyclopentadiene | Least stable | Predicted by quantum chemical calculations. |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems Utilizing 5-Ethyl-1,3-Cyclopentadiene Ligands

The cyclopentadienyl (B1206354) ligand and its derivatives are mainstays in the design of transition metal catalysts. nitrkl.ac.in The pentamethylcyclopentadienyl (Cp) ligand, for instance, is known for its strong electron-donating properties and steric bulk, which can enhance the stability and activity of catalytic centers. nih.gov The 5-ethylcyclopentadienyl ligand provides a unique intermediate profile between the unsubstituted Cp and the more sterically demanding Cp ligands.

Future research is anticipated to focus on the synthesis and characterization of a broader range of 5-ethylcyclopentadienyl metal complexes, particularly with late transition metals, to explore their catalytic activities in various organic transformations. A key area of investigation will be the direct comparison of EtCp-based catalysts with their Cp and Cp* analogues to elucidate the precise impact of the ethyl group on catalytic performance. For example, in reactions such as C-H activation, the electronic and steric tuning provided by the ethyl group could lead to enhanced reactivity and selectivity. nih.gov

Zirconium-based metallocene catalysts are widely used for olefin polymerization. acs.orgnih.govmdpi.com The properties of the resulting polyolefins are highly dependent on the structure of the cyclopentadienyl ligands. Future work will likely involve the synthesis of ansa-metallocenes incorporating the 5-ethylcyclopentadienyl ligand to investigate their potential in producing polymers with tailored microstructures and properties. Similarly, titanium complexes bearing cyclopentadienyl-type ligands have shown catalytic activity in ethylene (B1197577) polymerization, suggesting a parallel avenue of exploration for their ethyl-substituted counterparts. acs.orgrsc.orgresearchgate.net

A summary of representative cyclopentadienyl ligands and their general effects on catalysts is presented in the table below.

| Ligand | Common Abbreviation | Key Characteristics | Potential Influence on Catalysis |

| Cyclopentadienyl | Cp | Baseline electronic and steric properties | Standard for comparison |

| Pentamethylcyclopentadienyl | Cp* | Strong electron donor, sterically bulky | Increased catalyst stability and activity |

| Ethylcyclopentadienyl | EtCp | Moderate electron donor, intermediate steric bulk | Fine-tuning of reactivity and selectivity |

| Tris(trimethylsilyl)cyclopentadienyl | Cp''' | Very sterically demanding | High selectivity in certain reactions |

Exploration of Advanced Polymer Architectures Derived from 5-Ethyl-1,3-Cyclopentadiene Monomers

While cyclopentadiene (B3395910) and its derivatives are known to undergo polymerization, controlling this process to create well-defined polymer architectures remains a significant challenge due to their high reactivity and tendency to dimerize via Diels-Alder reactions. escholarship.org However, the unique reactivity of the cyclopentadiene core also presents opportunities for creating novel and potentially recyclable polymers.

Future research is poised to explore controlled polymerization techniques for 5-ethyl-1,3-cyclopentadiene. This could involve leveraging its dienyl and dienophilic nature in step-growth polymerizations or developing living/controlled polymerization methods that can tame its reactivity. The presence of the ethyl group may influence the polymerization kinetics and the properties of the resulting polymers, such as their thermal stability, solubility, and mechanical characteristics.

An emerging area of interest is the development of functional and sustainable materials from cyclopentadiene-based monomers. escholarship.org The Diels-Alder reaction is reversible, which opens up the possibility of creating thermally recyclable or self-healing polymers. Research into the polymerization of 5-ethyl-1,3-cyclopentadiene could lead to advanced functional polymers with enhanced sustainability. escholarship.org The development of norbornadiene chain-end functional polymers, which can serve as precursors to cyclopentadiene derivatives, offers a promising strategy for incorporating this functionality into complex polymer architectures. escholarship.orgresearchgate.net

Computational Design of New Reactivity Pathways and Synthetic Strategies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. illinois.edumdpi.com In the context of 5-ethyl-1,3-cyclopentadienyl complexes, computational studies can provide valuable insights into how the ethyl substituent influences the electronic structure, stability, and reactivity of the metal center.

Future computational research will likely focus on several key areas. Firstly, in-depth theoretical analyses of the bonding and electronic properties of a wide range of 5-ethylcyclopentadienyl metal complexes will help in understanding the ligand effects. For instance, DFT calculations can quantify the electron-donating ability of the EtCp ligand compared to other cyclopentadienyl derivatives, which is crucial for designing catalysts with optimal activity. illinois.edumdpi.com

Secondly, computational modeling can be employed to explore new reactivity pathways and design novel synthetic strategies. This could involve screening the catalytic potential of hypothetical 5-ethylcyclopentadienyl complexes for various reactions or predicting the stereoselectivity of reactions involving chiral EtCp-based catalysts. nih.gov Theoretical studies can also investigate the mechanism of polymerization of 5-ethyl-1,3-cyclopentadiene, providing guidance for the experimental design of controlled polymerization processes.

The following table summarizes the types of computational methods that can be applied to study 5-ethyl-1,3-cyclopentadiene and its derivatives.

| Computational Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Electronic structure calculations | Understanding of bonding, charge distribution, and reactivity |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra | Prediction of optical properties |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Detailed characterization of metal-ligand interactions |

| Molecular Dynamics (MD) | Simulation of dynamic behavior | Understanding of conformational changes and reaction dynamics |

Integration into Supramamolecular Assemblies and Material Science Innovations

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. rsc.org Organometallic complexes, with their well-defined geometries and diverse functionalities, are attractive building blocks for the construction of supramolecular architectures such as cages, polymers, and frameworks. nih.govmdpi.comanu.edu.aunih.gov

An emerging area of research is the use of functionalized cyclopentadienyl complexes in the self-assembly of discrete supramolecular structures. nih.govmdpi.comresearchgate.net The 5-ethylcyclopentadienyl ligand, when incorporated into appropriately designed metal complexes, could direct the formation of unique supramolecular assemblies. The ethyl group could influence the packing of these assemblies in the solid state or their host-guest properties in solution. Future work may involve the synthesis of bifunctional molecules containing a 5-ethylcyclopentadienyl unit for coordination to a metal center and another functional group capable of engaging in non-covalent interactions.

In materials science, organometallic precursors are crucial for the deposition of thin films and the synthesis of functional nanomaterials. smolecule.comsigmaaldrich.com Bis(ethylcyclopentadienyl)magnesium, for example, has been identified as a precursor for the deposition of magnesium-containing thin films. smolecule.com This suggests a potential for 5-ethyl-1,3-cyclopentadiene derivatives to be used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes to create novel materials with applications in electronics and optics. smolecule.com The encapsulation of bis(ethylcyclopentadienyl)cobalt(II) in carbon nanotubes points towards the potential for creating tailored nanostructures with specific electronic functionalities. sigmaaldrich.comalfachemic.com

Q & A

Q. How can researchers mitigate the dimerization of 5-ethyl-1,3-cyclopentadiene during storage and experimental use?

Methodological Answer:

- Store the compound at low temperatures (e.g., –20°C) in inert atmospheres (argon/nitrogen) to slow dimerization kinetics .

- Use radical inhibitors (e.g., hydroquinone) to suppress polymerization during reactions .

- Monitor purity via NMR or GC-MS before use, as dimer content affects reactivity in cycloadditions .

Q. What factors determine the reaction rate of 5-ethyl-1,3-cyclopentadiene in Diels-Alder (DA) reactions?

Q. How does the ethyl substituent influence the tunneling-driven 1,5-hydrogen shift in 5-ethyl-1,3-cyclopentadiene?

Methodological Answer:

- Perform isotopic labeling (e.g., deuterium at the shifting hydrogen site) to measure kinetic isotope effects (KIEs). Elevated KIEs (>7 at 25°C) indicate tunneling contributions .

- Use computational methods (e.g., MPW1K/6-31+G(d,p) with small-curvature tunneling corrections) to model transition states and predict Arrhenius plot curvature .

- Compare experimental and theoretical KIEs to validate tunneling dominance, as demonstrated for 5-methyl derivatives .

Q. What strategies resolve contradictions in substituent effects on DA reactivity between experimental and computational studies?

Methodological Answer:

- Case Study: Some studies correlate reactivity with HOMO energies, while others emphasize C1–C4 distance or steric effects .

Q. How can 5-ethyl-1,3-cyclopentadiene be utilized in multi-step syntheses of fused polycyclic systems?

Methodological Answer:

- Step 1: Perform DA reaction with electron-deficient dienophiles (e.g., quinones) to form bicyclic adducts .

- Step 2: Apply ring-rearrangement metathesis (RRM) using Grubbs catalysts to generate fused polycycles.

- Key Considerations:

- Optimize solvent (e.g., dichloromethane) and temperature for RRM to prevent retro-DA reactions .

- Characterize products via X-ray diffraction and NOESY NMR to confirm stereochemistry .

Data Contradiction Analysis

Q. Why do some studies report conflicting data on the electronic vs. steric influence of alkyl substituents in cyclopentadienes?

Methodological Answer:

- Root Cause: Variations in dienophile electronic demand (e.g., TCNE vs. less electrophilic dienophiles) alter the relative importance of steric/electronic effects.

- Resolution:

- Standardize dienophiles (e.g., tetracyanoethylene) for cross-study comparisons .

- Use Hammett plots to isolate substituent electronic effects in controlled reaction systems .

Experimental Design Considerations

Q. How to design kinetic experiments for 5-ethyl-1,3-cyclopentadiene DA reactions with high reproducibility?

Methodological Answer:

- Use pseudo-first-order conditions with excess dienophile to simplify rate calculations .

- Employ in-situ monitoring (e.g., FT-IR or UV-Vis spectroscopy) to track reaction progress without quenching .

- Validate reproducibility via triplicate runs and statistical analysis (e.g., ±5% error tolerance) .

Computational Modeling

Q. What computational protocols best predict the regioselectivity of DA reactions involving 5-ethyl-1,3-cyclopentadiene?

Methodological Answer:

- Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and compare activation energies for possible regioisomers .

- Use Natural Bond Orbital (NBO) analysis to assess electronic interactions favoring specific pathways .

- Validate models against experimental regioselectivity ratios from HPLC or GC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.